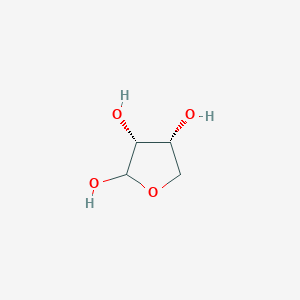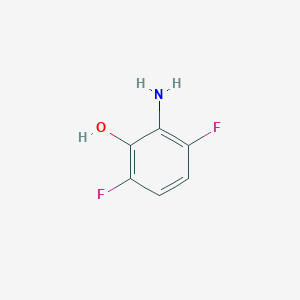
Diethylene glycol abietate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylene glycol abietate (DEGA) is a chemical compound that is widely used in scientific research. It is a derivative of abietic acid, which is a natural resin acid found in coniferous trees. DEGA is commonly used as a solvent, plasticizer, and emulsifier in various laboratory applications. It has also been studied for its potential therapeutic properties in the treatment of certain medical conditions.
作用机制
The mechanism of action of Diethylene glycol abietate is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. For example, Diethylene glycol abietate has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Diethylene glycol abietate has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines in cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, Diethylene glycol abietate has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
实验室实验的优点和局限性
Diethylene glycol abietate has several advantages as a solvent and plasticizer in laboratory experiments. It is relatively non-toxic and has low volatility, which makes it easy to handle and store. It is also compatible with a wide range of organic solvents and materials. However, Diethylene glycol abietate has some limitations as well. It has limited solubility in water, which may make it difficult to use in certain applications. Additionally, it may not be suitable for use in experiments involving living organisms due to its potential toxicity.
未来方向
There are several potential future directions for research on Diethylene glycol abietate. One area of interest is its potential therapeutic applications in the treatment of cancer and other medical conditions. Further studies are needed to elucidate the mechanisms of action of Diethylene glycol abietate and to determine its safety and efficacy in humans. Additionally, research on the synthesis and properties of Diethylene glycol abietate derivatives may lead to the development of new materials with unique properties and applications.
合成方法
Diethylene glycol abietate can be synthesized through the esterification of abietic acid with diethylene glycol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a clear, viscous liquid that is soluble in a variety of organic solvents.
科学研究应用
Diethylene glycol abietate has a wide range of applications in scientific research. It is commonly used as a solvent for the dissolution of various compounds, including drugs and polymers. It is also used as a plasticizer in the production of various materials, such as films, coatings, and adhesives. Additionally, Diethylene glycol abietate has been studied for its potential therapeutic properties in the treatment of cancer, inflammation, and other medical conditions.
属性
CAS 编号 |
10107-99-0 |
|---|---|
产品名称 |
Diethylene glycol abietate |
分子式 |
C24H38O4 |
分子量 |
390.6 g/mol |
IUPAC 名称 |
2-(2-hydroxyethoxy)ethyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C24H38O4/c1-17(2)18-6-8-20-19(16-18)7-9-21-23(20,3)10-5-11-24(21,4)22(26)28-15-14-27-13-12-25/h7,16-17,20-21,25H,5-6,8-15H2,1-4H3/t20-,21+,23+,24+/m0/s1 |
InChI 键 |
PXVVQEJCUSSVKQ-XWVZOOPGSA-N |
手性 SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCCOCCO)C |
SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCCOCCO)C |
规范 SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCCOCCO)C |
其他 CAS 编号 |
10107-99-0 |
同义词 |
(1R)-1,2,3,4,4a,4bα,5,6,10,10aα-Decahydro-1,4aβ-dimethyl-7-(1-methylethyl)-1α-phenanthrenecarboxylic acid 2-(2-hydroxyethoxy)ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



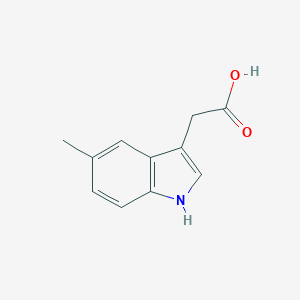
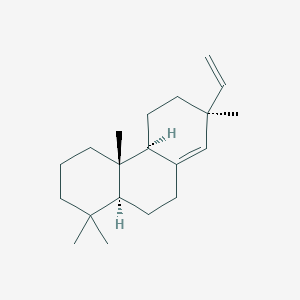

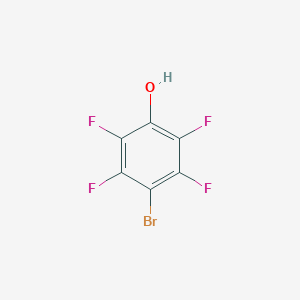


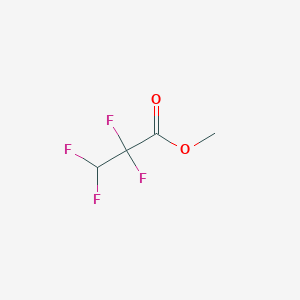

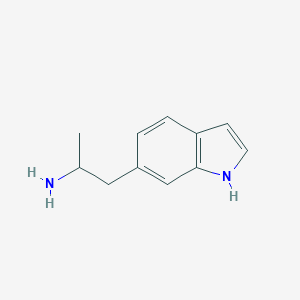

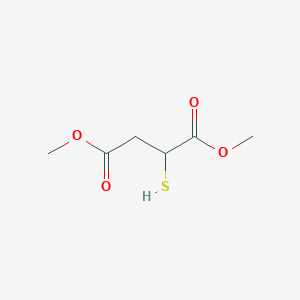
![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)
